Heparastatin

Übersicht

Beschreibung

- HS ist ein komplexes Polysaccharid, das sich in der extrazellulären Matrix und auf Zelloberflächen befindet. Es spielt wichtige Rollen bei der Zellhaftung, der Signalübertragung und der Gewebsentwicklung.

- Die Fähigkeit von this compound, Heparanase zu hemmen, macht es in verschiedenen biologischen Kontexten relevant.

Heparastatin: ist eine Verbindung, die hemmt, ein Enzym, das an der Degradation von Heparansulfat (HS)-Ketten beteiligt ist.

Herstellungsmethoden

- Die synthetischen Wege für this compound sind nicht weit verbreitet dokumentiert, aber es kann chemisch synthetisiert werden.

- Industrielle Produktionsmethoden können Modifikationen bestehender synthetischer Wege oder Optimierungen für die großtechnische Produktion umfassen.

Wissenschaftliche Forschungsanwendungen

Biologische Forschung: Heparastatin ist entscheidend für die Untersuchung der Heparanase-Funktion. Forscher untersuchen seine Auswirkungen auf Zellmigration, Angiogenese und Tumormetastasen.

Krebstherapie: Heparanase spielt eine Rolle bei der Krebsentwicklung. Die Hemmung von Heparanase durch this compound kann therapeutisches Potenzial haben.

Entzündung und Immunität: Die Auswirkungen von this compound auf Immunantworten und Entzündungen sind Bereiche von Interesse.

Herz-Kreislauf-Gesundheit: Die Auswirkungen von this compound auf die Gefäßgesundheit und Atherosklerose werden untersucht.

Wirkmechanismus

- This compound bindet direkt an Heparanase und verhindert so seine enzymatische Aktivität.

- Durch die Hemmung von Heparanase trägt this compound dazu bei, die Integrität von HS-Ketten zu erhalten und beeinflusst so das Zellverhalten und die Signalübertragung.

- Molekulare Ziele sind unter anderem das aktive Zentrum von Heparanase.

Wirkmechanismus

Target of Action

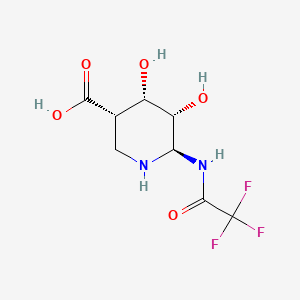

Heparastatin, also known as (3S,4S,5R,6R)-4,5-dihydroxy-6-(2,2,2-trifluoroacetamido)piperidine-3-carboxylic acid, is primarily targeted towards the enzyme heparanase . Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate, a key component of the extracellular matrix and basement membrane . This enzyme plays a crucial role in various biological processes, including inflammation, angiogenesis, and cancer metastasis .

Mode of Action

This compound acts as a heparanase inhibitor . This inhibition prevents the degradation of heparan sulfate, thereby affecting the processes that rely on heparanase activity .

Biochemical Pathways

The inhibition of heparanase by this compound impacts several biochemical pathways. Heparanase is involved in the degradation of the extracellular matrix and basement membrane, which are critical steps in cell migration and invasion . By inhibiting heparanase, this compound can potentially affect these processes, thereby influencing the progression of diseases such as cancer and inflammation .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as pravastatin, suggest that active transport mechanisms may be involved . Pravastatin, for instance, is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter

Result of Action

The inhibition of heparanase by this compound can have several molecular and cellular effects. For instance, it can prevent the degradation of the extracellular matrix and basement membrane, thereby potentially inhibiting cell migration and invasion . This could have therapeutic implications in diseases such as cancer and inflammation, where these processes play a critical role .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the uptake of heparanase into mast cells was found to be significantly increased in the presence of this compound . .

Vorbereitungsmethoden

- The synthetic routes for Heparastatin are not widely documented, but it can be chemically synthesized.

- Industrial production methods may involve modifications of existing synthetic pathways or optimization for large-scale production.

Analyse Chemischer Reaktionen

- Heparastatin unterliegt aufgrund seiner spezifischen Rolle als Heparanase-Inhibitor keinen umfassenden chemischen Reaktionen.

- Es kann mit anderen Molekülen in biologischen Systemen interagieren.

- Häufige Reagenzien und Bedingungen sind für this compound aufgrund seiner speziellen Funktion nicht gut definiert.

Vergleich Mit ähnlichen Verbindungen

- Heparastatin ist einzigartig aufgrund seiner spezifischen Rolle als Heparanase-Inhibitor.

- Zu ähnlichen Verbindungen gehören andere Heparanase-Inhibitoren (z. B. synthetische Analoga, modifizierte Heparine).

- Die Selektivität und Potenz von this compound unterscheiden es von anderen Molekülen.

Denken Sie daran, dass die Forschung zu this compound noch im Gange ist und sein volles Potenzial noch nicht ausgeschöpft wurde. Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, können Sie sich gerne an uns wenden!

Eigenschaften

IUPAC Name |

(3S,4S,5R,6R)-4,5-dihydroxy-6-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O5/c9-8(10,11)7(18)13-5-4(15)3(14)2(1-12-5)6(16)17/h2-5,12,14-15H,1H2,(H,13,18)(H,16,17)/t2-,3-,4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPZEWVVILIZJY-NEEWWZBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)NC(=O)C(F)(F)F)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H]([C@H](N1)NC(=O)C(F)(F)F)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934804 | |

| Record name | 4,5-Dihydroxy-6-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153758-25-9 | |

| Record name | 6-(Trifluoroacetamido)-4,5-dihydroxypiperidine-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153758259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-6-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

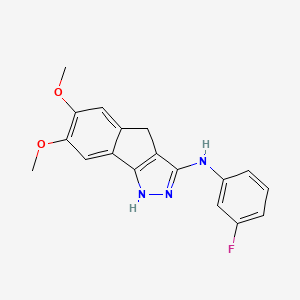

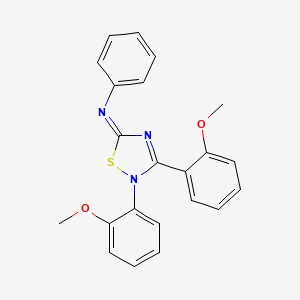

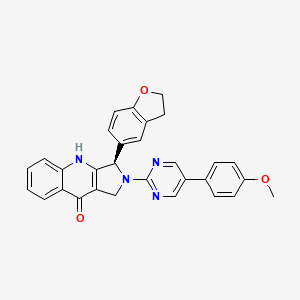

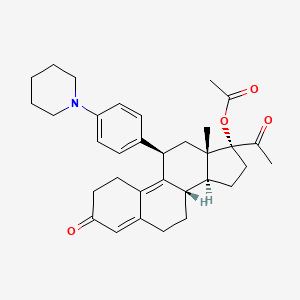

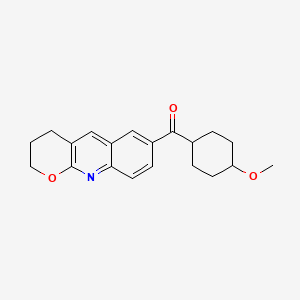

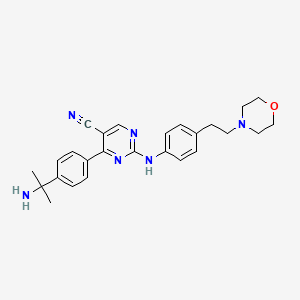

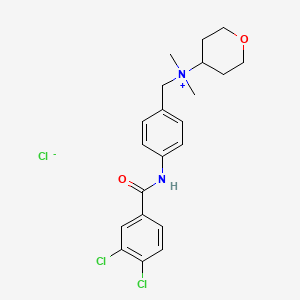

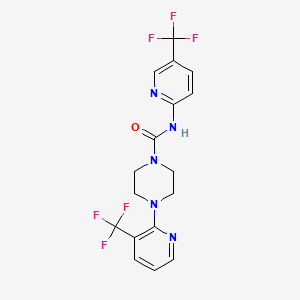

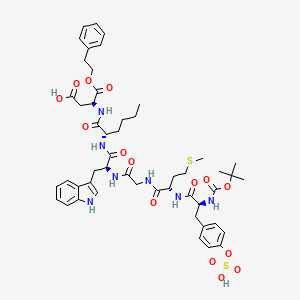

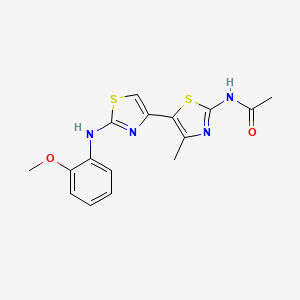

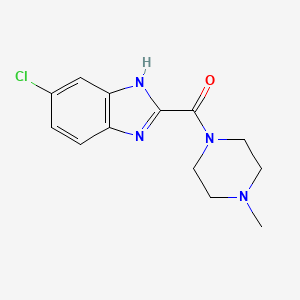

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr](/img/structure/B1672977.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)

![1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate](/img/structure/B1672986.png)